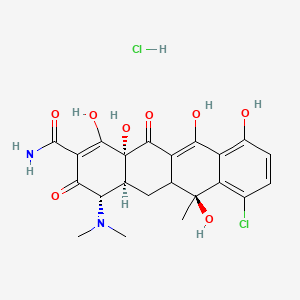

7-Chlorotetracycline hydrochloride

Description

Historical Context and Discovery of Chlortetracycline (B606653)

The emergence of Chlortetracycline in the mid-20th century was a direct result of systematic soil screening programs aimed at discovering novel antibiotic-producing microorganisms.

In 1945, the botanist Benjamin Minge Duggar, working at Lederle Laboratories under the direction of Yellapragada Subbarow, made a landmark discovery. drugbank.comwikipedia.orgwikipedia.org From a soil sample collected at Sanborn Field at the University of Missouri, Duggar cultured a novel strain of actinomycete bacteria. wikipedia.orgnih.govncats.io This organism was distinguished by its production of a golden-yellow pigment, which led to its scientific name, Streptomyces aureofaciens. drugbank.comwikipedia.orgebsco.com

The antibiotic substance isolated from this bacterium was initially named "Aureomycin," a nod to its golden hue (aureus is Latin for gold) and its fungal-like source (mykes is Greek for fungus). ebsco.comtaylorandfrancis.com Subsequent research elucidated its chemical structure, and the compound was given the generic name Chlortetracycline. wikipedia.orgebsco.com The formal unveiling of Aureomycin to the scientific community occurred in 1948 at a conference at the New York Academy of Sciences. ebsco.comresearchgate.net

Table 1: Key Milestones in the Discovery of Chlortetracycline

| Year | Event | Key Figure/Institution | Reference(s) |

|---|---|---|---|

| 1945 | Discovery of Chlortetracycline (Aureomycin) from S. aureofaciens. | Benjamin Minge Duggar, Yellapragada Subbarow (Lederle Laboratories) | drugbank.comwikipedia.orgwikipedia.org |

| 1948 | Chlortetracycline (as Aureomycin) is formally announced to the scientific community. | Lederle Laboratories / New York Academy of Sciences | ebsco.comtaylorandfrancis.com |

| 1952 | The chemical structure of Aureomycin is elucidated. | Pfizer-Woodward group | wikipedia.org |

Chlortetracycline was the very first member of the tetracycline (B611298) class of antibiotics to be identified. drugbank.comwikipedia.orgwikipedia.orgtaylorandfrancis.com Its discovery and successful introduction into clinical practice spurred further research into related compounds, effectively launching a new era of antibiotic development. ebsco.comtaylorandfrancis.com The strategy of screening soil samples, which proved successful for Chlortetracycline, led directly to the discovery of other tetracyclines, including Oxytetracycline (B609801) in 1950 and Tetracycline itself in 1952. taylorandfrancis.comtaylorandfrancis.com For over 60 years, the primary method for discovering new tetracyclines remained rooted in the semi-synthetic modification of these complex, naturally occurring fermentation products, a path first forged by Chlortetracycline. harvard.edu

Isolation and Characterization from Streptomyces aureofaciens

Overview of Chlortetracycline’s Broad-Spectrum Antimicrobial Activity

Chlortetracycline is characterized by its broad spectrum of activity, a feature that made it a revolutionary therapeutic agent at the time of its discovery. ebsco.comtaylorandfrancis.compatsnap.com Its mechanism of action involves the inhibition of bacterial protein synthesis. drugbank.compatsnap.compatsnap.com The molecule enters the bacterial cell and binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A-site. nih.govpatsnap.comfao.orgtoku-e.com This action effectively halts the elongation of the peptide chain, thereby arresting bacterial growth and reproduction. drugbank.comtargetmol.com

The antimicrobial efficacy of Chlortetracycline extends to a wide array of pathogens, including both Gram-positive and Gram-negative bacteria. wikipedia.orgtaylorandfrancis.comrpicorp.commdpi.com Research has also demonstrated its activity against atypical microorganisms such as Rickettsia, Chlamydia, and Mycoplasma species, which are resistant to other classes of antibiotics like those that target cell wall synthesis. ebsco.comtargetmol.cominchem.org

Table 2: Reported Minimum Inhibitory Concentration (MIC) Values for Chlortetracycline Against Various Microorganisms

| Microorganism | MIC Value (mg/L or µg/mL) | Reference(s) |

|---|---|---|

| Diplococcus pneumoniae | 0.098 mg/L | targetmol.com |

| Staphylococcus aureus | 0.19 µg/mL | inchem.org |

| Streptococcus pyogenes | 0.292 mg/L | targetmol.com |

| Bacillus subtilis | 0.15 - 0.195 mg/L | targetmol.com |

| Streptococcus faecalis | 0.3 mg/L | targetmol.com |

| Mycobacterium ranae | 0.3 mg/L | targetmol.com |

| Micrococcus | 17 µg/mL | toku-e.com |

Structure

3D Structure of Parent

Properties

CAS No. |

3671-08-7 |

|---|---|

Molecular Formula |

C22H24Cl2N2O8 |

Molecular Weight |

515.3 g/mol |

IUPAC Name |

(4S,4aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8-,15-,21-,22-;/m0./s1 |

InChI Key |

QYAPHLRPFNSDNH-LYNLVHCPSA-N |

Isomeric SMILES |

C[C@@]1(C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Related CAS |

57-62-5 (Parent) |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Chlortetracycline Action

Elucidation of Ribosomal Binding and Protein Synthesis Inhibition

The efficacy of chlortetracycline (B606653) stems from its ability to bind to bacterial ribosomes and obstruct the process of protein elongation. nih.govrpicorp.com This interference is a multi-faceted process involving specific interactions with ribosomal components.

Binding to the 30S Ribosomal Subunit

Chlortetracycline specifically targets the smaller of the two ribosomal subunits in prokaryotes, the 30S subunit. patsnap.comnih.govduchefa-biochemie.com It binds with high affinity to a single primary site on this subunit. selleckchem.commsdvetmanual.com This binding is a reversible process, which is consistent with the bacteriostatic nature of the antibiotic. duchefa-biochemie.commsdvetmanual.com The 30S subunit is crucial for reading the messenger RNA (mRNA) template and selecting the correct aminoacyl-transfer RNA (tRNA) molecules. By binding to this subunit, chlortetracycline effectively disrupts these fundamental processes. nih.gov

Interference with Aminoacyl-tRNA Attachment at the A-Site

The primary consequence of chlortetracycline binding to the 30S subunit is the steric hindrance of the aminoacyl-tRNA's attachment to the acceptor site, or A-site, of the ribosome. patsnap.comnoahcompendium.co.ukncats.io The A-site is the location where new amino acids, carried by tRNA, are brought into the ribosome to be added to the growing polypeptide chain. Chlortetracycline physically blocks this site, preventing the tRNA from delivering its amino acid cargo. patsnap.comnih.gov This direct competition for the A-site effectively halts the elongation phase of protein synthesis, as no new amino acids can be incorporated into the nascent peptide. drugbank.comnih.gov

Role of Magnesium Ion Chelation in Ribosomal Complex Stability

The interaction between chlortetracycline and the ribosome is significantly influenced by the presence of divalent metal ions, particularly magnesium (Mg²⁺). patsnap.comnih.gov Tetracyclines are potent chelating agents, meaning they can form stable complexes with metal ions. nih.govuomustansiriyah.edu.iq It is believed that the active form of the drug that binds to the ribosome is a chlortetracycline-Mg²⁺ complex. patsnap.comnih.govnih.gov This chelation is crucial for the proper conformation of the antibiotic, allowing it to fit snugly into its binding pocket on the ribosome. patsnap.com The stability of the ribosomal complex itself is dependent on magnesium ions, and chlortetracycline's interaction with these ions is integral to its inhibitory mechanism. patsnap.comnih.gov

Bacteriostatic Modality of Chlortetracycline

The culmination of these molecular interactions results in the bacteriostatic effect of chlortetracycline. drugbank.comnoahcompendium.co.uknih.gov By reversibly inhibiting protein synthesis, the antibiotic prevents bacteria from producing the essential proteins needed for growth, replication, and other vital cellular functions. drugbank.comnih.gov This cessation of growth gives the host's immune system the opportunity to clear the infection. The reversible nature of the binding means that if the antibiotic is removed, protein synthesis can resume, which is a key characteristic of bacteriostatic agents. msdvetmanual.com

| Mechanism | Description | Key Molecular Players |

| Ribosomal Binding | Chlortetracycline binds to the 30S ribosomal subunit. patsnap.comnih.gov | 30S ribosomal subunit, 16S rRNA ncats.ionih.gov |

| A-Site Interference | Blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. patsnap.comnih.gov | Aminoacyl-tRNA, A-site patsnap.comnoahcompendium.co.uk |

| Ion Chelation | Forms a complex with magnesium ions, which is the active form that binds to the ribosome. patsnap.comnih.govnih.gov | Magnesium (Mg²⁺) ions patsnap.comnih.gov |

| Protein Interaction | Interacts with specific ribosomal proteins to stabilize binding. drugbank.com | S7, S14, S19 ribosomal proteins drugbank.comresearchgate.net |

| Overall Effect | Inhibition of protein synthesis, leading to a bacteriostatic effect. drugbank.comnih.gov | Bacterial proteins |

Microbiological Research on Chlortetracycline Efficacy and Interactions

Spectrum of Antimicrobial Activity in in vitro Models

Chlortetracycline (B606653) exhibits bacteriostatic action against a wide array of microorganisms, a characteristic that has been extensively documented in various in vitro studies. targetmol.cominterchemie.com

Chlortetracycline is recognized as a broad-spectrum antibiotic, demonstrating efficacy against a diverse range of both Gram-positive and Gram-negative bacteria. toku-e.comtoku-e.comrpicorp.com Its activity has been confirmed against numerous bacterial species commonly used in clinical and research settings. targetmol.cominterchemie.com

In vitro studies have consistently shown its inhibitory effects on species such as Staphylococcus spp., Streptococcus spp., Clostridium spp., Bacillus subtilis, E. coli, Pasteurella spp., and Salmonella spp. interchemie.comselleckchem.com For instance, research has demonstrated its activity against Diplococcus pneumoniae and Streptococcus pyogenes. targetmol.comselleckchem.com It is also effective against obligatory anaerobes. targetmol.comselleckchem.com One study identified Chlortetracycline hydrochloride as a potent antibacterial compound against Pseudomonas syringae pv. tomato DC3000. researchgate.net

The antimicrobial spectrum of chlortetracycline extends beyond typical bacteria to include a variety of atypical microorganisms. openbiochemistryjournal.comnih.govresearchgate.net It has demonstrated activity against organisms such as Chlamydiae, Mycoplasmas, and Rickettsiae. openbiochemistryjournal.comtargetmol.comnih.gov For example, Mycoplasma gallisepticum is susceptible to chlortetracycline. interchemie.com Furthermore, its efficacy also includes certain protozoan parasites. openbiochemistryjournal.comtargetmol.comnih.gov

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation. oup.com MIC values for chlortetracycline have been determined for a wide range of bacteria in research environments, providing quantitative data on its antimicrobial efficacy. toku-e.comtoku-e.cominchem.org

For example, specific MIC values have been reported for various Gram-positive bacteria, including Staphylococcus aureus (0.19 µg/ml), Streptococcus pyogenes (0.292 mg/L), and Diplococcus pneumoniae (0.098 mg/L). selleckchem.cominchem.org Studies have also established MICs for different strains of Bacillus subtilis (0.15 mg/L and 0.195 mg/L) and Streptococcus faecalis (0.3 mg/L). selleckchem.com In studies comparing its potency, chlortetracycline showed a lower MIC for E. coli (MIC50 of 2 µg/ml) compared to oxytetracycline (B609801). inchem.org Another study found the MIC of chlortetracycline against Pseudomonas syringae pv. tomato DC3000 to be 0.4 μM. researchgate.netresearchgate.net

Interactive Table: Reported Minimum Inhibitory Concentrations (MIC) of Chlortetracycline HCl against Various Microorganisms

| Microorganism | MIC Value | Source(s) |

| Staphylococcus aureus | 0.19 µg/ml | inchem.org |

| Streptococcus pyogenes | 0.292 mg/L | targetmol.comselleckchem.com |

| Diplococcus pneumoniae | 0.098 mg/L | targetmol.comselleckchem.com |

| Bacillus subtilis (Strain 1) | 0.195 mg/L | targetmol.comselleckchem.com |

| Bacillus subtilis (Strain 2) | 0.15 mg/L | selleckchem.comselleckchem.com |

| Streptococcus faecalis | 0.3 mg/L | targetmol.comselleckchem.com |

| E. coli (animal/human origin) | 2 µg/ml (MIC50) | inchem.org |

| Pseudomonas syringae pv. tomato DC3000 | 0.4 µM | researchgate.netresearchgate.net |

| Mycobacterium ranae | 0.3 mg/L | targetmol.comselleckchem.com |

| Micrococcus | 17 µg/mL | toku-e.comtoku-e.com |

Efficacy Against Atypical Microorganisms (e.g., Chlamydiae, Mycoplasmas, Rickettsiae, Protozoa)

Chlortetracycline’s Impact on Bacterial Growth Dynamics in Controlled Systems

As a bacteriostatic agent, chlortetracycline primarily acts to inhibit the growth and reproduction of bacteria rather than killing them outright. drugbank.cominterchemie.com This effect is a direct consequence of its ability to halt protein synthesis. mdpi.com In controlled laboratory systems, such as chemostats, the introduction of chlortetracycline can significantly alter bacterial population dynamics.

Modulation of Chlortetracycline Activity by Environmental Factors in Microbial Cultures

The antimicrobial efficacy of chlortetracycline in microbial cultures can be influenced by various environmental factors. The presence of divalent cations, such as calcium and magnesium, can reduce the absorption and activity of chlortetracycline, likely through the formation of complexes. rpicorp.comfao.org Conversely, the co-administration of organic acids like citric acid can enhance the serum levels of chlortetracycline, possibly by sequestering these divalent cations. fao.org

The pH of the culture medium is another critical factor. oup.com For example, studies on tetracycline (B611298) hydrochloride (a related compound) have shown that its antimicrobial effectiveness can be observed at both acidic and neutral pH levels. nih.govnih.gov The solubility of tetracyclines can be significantly affected by pH, which in turn can influence their availability and activity. nih.gov Furthermore, environmental conditions such as temperature and the presence of other substances can impact chlortetracycline's stability and degradation. For example, in soil environments, factors like pH and the concentration of nitrate (B79036) and nitrite (B80452) nitrogen have been shown to have a strong correlation with the microbial community structure in the presence of chlortetracycline. mdpi.com

Mechanisms and Epidemiology of Chlortetracycline Resistance

Biochemical and Genetic Mechanisms of Bacterial Resistance

Bacteria employ several key strategies to resist the action of chlortetracycline (B606653), including actively pumping the antibiotic out of the cell, protecting the ribosomal target, enzymatically inactivating the drug, and altering the permeability of the cell membrane. toku-e.commdpi.compatsnap.comd-nb.info

One of the most common mechanisms of resistance to chlortetracycline is the active efflux of the antibiotic from the bacterial cell. toku-e.commdpi.comd-nb.info This process is mediated by efflux pumps, which are transport proteins embedded in the bacterial cell membrane. nih.gov These pumps recognize and expel a wide range of antimicrobial agents, including tetracyclines, preventing them from reaching their intracellular target, the ribosome. patsnap.comnih.gov By maintaining a low intracellular concentration of the antibiotic, bacteria can survive in the presence of otherwise lethal drug concentrations. numberanalytics.com

Efflux pumps are categorized into several families based on their structure and energy source. mdpi.com The Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family are two prominent groups involved in tetracycline (B611298) resistance. mdpi.com RND family pumps are typically found in Gram-negative bacteria and are known for their ability to transport a broad spectrum of substrates. mdpi.com MFS pumps are also widespread and contribute significantly to resistance in various bacterial species. mdpi.com The expression of these efflux pumps is often inducible by the presence of tetracyclines. tandfonline.com

| Efflux Pump Family | Energy Source | Typical Location | Role in Chlortetracycline Resistance |

|---|---|---|---|

| Major Facilitator Superfamily (MFS) | Proton motive force | Gram-positive and Gram-negative bacteria | Actively exports chlortetracycline from the cell. |

| Resistance-Nodulation-Division (RND) | Proton motive force | Primarily Gram-negative bacteria | Contributes to multidrug resistance, including resistance to chlortetracycline. |

Another primary mechanism of resistance involves the protection of the bacterial ribosome, the target of chlortetracycline. mdpi.compatsnap.comd-nb.info This is achieved through the production of ribosomal protection proteins (RPPs). creative-diagnostics.com These proteins, such as Tet(M) and Tet(O), bind to the ribosome and cause a conformational change that dislodges the bound chlortetracycline molecule or prevents it from binding effectively, without permanently altering the ribosome. mdpi.comcreative-diagnostics.com This action allows protein synthesis to proceed even in the presence of the antibiotic. patsnap.com

RPPs are often encoded by mobile genetic elements, which facilitates their spread among different bacterial species. asm.org The activity of these protective proteins is dependent on GTP. mdpi.comnih.gov

Target site modification, a less common mechanism for tetracycline resistance, involves mutations in the 16S rRNA, a component of the 30S ribosomal subunit where chlortetracycline binds. creative-diagnostics.comwikipedia.org These mutations can reduce the binding affinity of the antibiotic to its target, thereby conferring resistance. creative-diagnostics.com

A less frequent but significant resistance mechanism is the enzymatic inactivation of the chlortetracycline molecule itself. toku-e.commdpi.comd-nb.info This is carried out by enzymes known as tetracycline destructases. researchgate.net The most well-characterized of these are the Tet(X) enzymes, which are flavin-dependent monooxygenases. researchgate.net These enzymes catalyze the chemical modification of the chlortetracycline structure, rendering it inactive. wikipedia.orgresearchgate.net The modified antibiotic is no longer able to bind to the ribosome and inhibit protein synthesis. wikipedia.org

Enzymatic Inactivation of Chlortetracycline

Genetic Determinants of Resistance: tet Genes and Their Distribution

The various mechanisms of chlortetracycline resistance are encoded by a diverse group of genes known as tetracycline resistance (tet) genes. patsnap.comnih.govmdpi.com These genes are often located on mobile genetic elements like plasmids and transposons, which allows for their rapid dissemination among bacterial populations through horizontal gene transfer. d-nb.infonih.gov

A large number of tet genes have been identified and categorized based on the resistance mechanism they encode. patsnap.comnih.govmdpi.com

tet(M) and tet(O) : These are among the most widespread tet genes and encode for ribosomal protection proteins. asm.orgnih.gov tet(M) is particularly notable for its presence in a wide array of both Gram-positive and Gram-negative bacteria due to its association with highly mobile conjugative transposons like Tn916. asm.org Both Tet(M) and Tet(O) proteins have GTP-dependent activity and share sequence homology with elongation factors. mdpi.comnih.gov

tet(A) , tet(B) , tet(C) , tet(D) , and tet(G) : These genes encode for efflux pumps, primarily in Gram-negative bacteria. d-nb.infoasm.org tet(A) and tet(B) are among the most frequently encountered efflux pump genes. nih.gov While tet(A) confers resistance to tetracycline, oxytetracycline (B609801), and chlortetracycline, tet(B) can also provide additional resistance to doxycycline. d-nb.info

tet(K) and tet(L) : These genes also code for efflux pumps but are more commonly found in Gram-positive bacteria. nih.gov

tet(X) : This gene encodes a tetracycline-inactivating enzyme, a monooxygenase that degrades the antibiotic. creative-diagnostics.commdpi.com Bacteria carrying tet(X) can exhibit high-level resistance to a broad range of tetracyclines. mdpi.com

rpsJ : This gene encodes the ribosomal protein S10. Mutations in rpsJ have been associated with tetracycline resistance, representing a form of target site modification. nih.gov

The distribution of these genes can vary depending on the bacterial species and the geographical location. For instance, studies on E. coli have shown a high prevalence of tet(A) and tet(B) genes. d-nb.infoasm.org The presence of multiple tet genes within a single bacterial isolate is also common, often leading to higher levels of resistance. nih.gov

| Gene | Resistance Mechanism | Primary Bacterial Hosts | Notable Characteristics |

|---|---|---|---|

| tet(O) | Ribosomal Protection | Gram-positive and Gram-negative | One of the most common ribosomal protection proteins. nih.gov |

| tet(Q) | Ribosomal Protection | Gram-negative anaerobes | Mediates resistance by blocking tetracycline binding to the ribosome. asm.org |

| tet(G) | Efflux Pump | Gram-negative | Contributes to multidrug resistance. d-nb.info |

| tet(L) | Efflux Pump | Gram-positive | Common tetracycline-specific efflux pump. nih.gov |

| tet(M) | Ribosomal Protection | Widespread in Gram-positive and Gram-negative | Often found on mobile genetic elements like transposons. asm.org |

| tetX | Enzymatic Inactivation | Gram-negative and Gram-positive | Encodes a monooxygenase that degrades tetracyclines. mdpi.com |

| rpsJ | Target Site Modification | Gram-positive | Mutations in this gene for ribosomal protein S10 can confer resistance. nih.gov |

Horizontal Gene Transfer and Plasmid-Mediated Resistance

The spread of chlortetracycline resistance is significantly amplified by horizontal gene transfer (HGT), a process where bacteria share genetic material directly. nih.gov This is a primary route for the rapid dissemination of antibiotic resistance, often occurring across different bacterial species and even phylogenetic orders. nih.govasm.org The key drivers of this transfer are mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which can carry one or more antibiotic resistance genes (ARGs). nih.govroyalsocietypublishing.org

Bacterial conjugation, which involves direct cell-to-cell contact for DNA transfer, is the most significant route for the spread of plasmid-borne resistance genes. royalsocietypublishing.orgmdpi.com Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry genes conferring resistance to multiple antibiotics. For instance, the tetracycline resistance gene tet(K) has been identified on plasmids in Bacillus subtilis and subsequently transferred to Escherichia coli through conjugation. frontiersin.org Research has demonstrated the interorder transferability of a tet(X3)-carrying plasmid between Acinetobacter spp. and Enterobacteriaceae, highlighting the broad reach of plasmid-mediated resistance. asm.org

The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. nih.gov

Transformation: The uptake of naked DNA from the environment by competent bacterial cells. nih.gov

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). nih.gov

Studies have shown that HGT occurs more frequently in biofilms—communities of bacteria attached to surfaces—than among free-floating planktonic cells, making these environments hotspots for the spread of resistance genes. nih.gov

Table 1: Documented Horizontal Transfer of Tetracycline Resistance Genes

| Resistance Gene | Donor Organism | Recipient Organism | Transfer Mechanism | Conjugation Frequency | Reference |

|---|---|---|---|---|---|

| tet(K) | Bacillus subtilis | Escherichia coli NK5449 | Conjugation | 4.57 x 10-7 | frontiersin.org |

| tet(O) | Campylobacter coli (swine origin) | Campylobacter coli (turkey origin) | Homologous Recombination (in vivo) | Not Applicable | frontiersin.org |

| pAI41-tetX3 (plasmid) | Acinetobacter indicus | Acinetobacter baumannii | Conjugation | 1 x 10-3 | asm.org |

| pAI41-tetX3 (plasmid) | Acinetobacter indicus | Escherichia coli | Conjugation | 1 x 10-3 | asm.org |

| pAI41-tetX3 (plasmid) | Acinetobacter indicus | Klebsiella pneumoniae | Conjugation | 1 x 10-5 | asm.org |

Emergence and Surveillance of Chlortetracycline Resistance in Diverse Bacterial Populations

The emergence of chlortetracycline resistance is a global concern, necessitating robust surveillance to monitor trends and inform public health strategies. who.intwho.int Integrated surveillance programs, which coordinate the sampling and testing of bacteria from humans, food-producing animals, and food products, are crucial for understanding the dissemination of resistance through the food chain. who.intwho.int Organizations like the World Health Organization (WHO) advocate for harmonized global surveillance systems, such as the Global Antimicrobial Resistance Surveillance System (GLASS), to allow for comparable data across different countries and regions. who.int

Surveillance programs like the Canadian Integrated Program for Antimicrobial Resistance Surveillance (CIPARS) and the U.S. National Antimicrobial Resistance Monitoring System (NARMS) monitor resistance in both pathogenic and commensal bacteria to provide a comprehensive picture of the "resistome"—the collection of all resistance genes in a given environment. frontiersin.orgcanada.ca This deep surveillance is critical for detecting the emergence of new resistance types and tracking their spread.

Resistance Development in Commensal and Pathogenic Bacteria

Chlortetracycline resistance is prevalent in both commensal (harmless) and pathogenic bacteria, with commensal organisms often acting as a significant reservoir for resistance genes. nih.gov These genes can then be transferred to pathogens. nih.gov

Studies in livestock have highlighted this dynamic. In swine, the use of chlortetracycline in feed is associated with high populations of chlortetracycline-resistant commensal bacteria like E. coli and various anaerobic species. nih.gov One study found that organically raised swine, despite lacking direct antibiotic exposure, had significantly higher fecal populations of CTC-resistant anaerobic bacteria compared to feral swine, suggesting an indirect impact from agricultural environments. nih.gov Similarly, chlortetracycline treatment in pigs has been shown to increase the shedding of multi-resistant Salmonella enterica serovar Typhimurium DT104 and increase the proportion of resistant commensal E. coli.

Commensal enteric bacteria isolated from healthy cattle have also been identified as sources of multidrug resistance, linked to the use of subtherapeutic doses of chlortetracycline.

Cross-Resistance Phenomena

Cross-resistance occurs when a single resistance mechanism confers protection against multiple antibiotics. mdpi.comasm.org This is a significant challenge, as resistance to chlortetracycline can render other antibiotics ineffective. mdpi.com The primary mechanisms driving cross-resistance for tetracyclines are multidrug efflux pumps. mdpi.comoup.com These pumps are membrane proteins that actively expel a wide range of compounds, including different tetracyclines and other classes of antibiotics, from the bacterial cell. oup.com

For example, the AcrAB-TolC efflux pump in Salmonella Typhimurium and Klebsiella pneumoniae is associated with cross-resistance between tetracyclines and fluoroquinolones. mdpi.com Exposure to chlorine disinfectants has also been shown to induce the overexpression of efflux pumps in Salmonella, leading to cross-resistance to tetracycline, ciprofloxacin, and other antibiotics. frontiersin.org The presence of one resistance gene on a mobile genetic element, such as a plasmid, can be linked to other resistance genes, a phenomenon known as co-resistance. researchgate.net This genetic linkage means that selection pressure from one antibiotic (like chlortetracycline) can co-select for resistance to entirely different classes of drugs, such as chloramphenicol (B1208) and sulfonamides. researchgate.net

Table 2: Examples of Efflux Pumps Conferring Cross-Resistance to Tetracyclines

| Bacterial Species | Efflux Pump System | Substrates Including Tetracyclines | Reference |

|---|---|---|---|

| Escherichia coli | AcrAB-TolC | Tetracycline, Chloramphenicol, Fluoroquinolones | oup.com |

| Pseudomonas aeruginosa | MexAB-OprM | Tetracycline, Chloramphenicol | oup.com |

| Pseudomonas aeruginosa | MexCD-OprJ | Tetracycline, Chlortetracycline, Oxytetracycline, Tigecycline | oup.com |

| Campylobacter jejuni | CmeABC | Tetracycline, Ciprofloxacin, Erythromycin | oup.com |

| Salmonella Typhimurium | AcrAB-TolC | Tetracycline, Ciprofloxacin | mdpi.com |

| Staphylococcus aureus | tet(K), tet(L) | Tetracycline | frontiersin.org |

| Staphylococcus aureus | tet38 | Tetracycline, Eravacycline (B3026998), Tigecycline, Omadacycline | frontiersin.org |

Environmental Science and Ecotoxicology of Chlortetracycline Hcl

Occurrence and Distribution of Chlortetracycline (B606653) in Environmental Compartments

The widespread use of CTC has led to its detection in diverse environmental matrices. Due to its relatively high excretion rate and persistence, CTC enters the environment primarily through the application of animal manure to agricultural lands and effluents from concentrated animal feeding operations. mdpi.com

Detection in Aquatic Ecosystems (Surface Water, Groundwater, Wastewater, Drinking Water)

Chlortetracycline is a common contaminant in aquatic environments. mdpi.com High concentrations of CTC have been identified in surface water, with maximum levels reaching 276.3 μg/L. acs.org It has also been found in groundwater at concentrations up to 126.8 μg/L and in wastewater at levels of approximately 1.8 ± 0.5 mg/L. acs.org Worryingly, CTC has even been detected in bottled drinking water, with a maximum concentration of 64 ng/L. acs.org

Wastewater treatment plants (WWTPs) are significant sources of antibiotics in aquatic environments. researchgate.net While some removal occurs, conventional treatment processes are often not sufficient to eliminate CTC completely, leading to its release into surface waters. researchgate.net The detection rates of CTC in surface water have been reported at 23%, while in groundwater, the rate is higher at 50%. mdpi.com The higher detection rate in groundwater may be linked to the photodegradable nature of tetracyclines, which are more likely to persist in dark subsurface environments. mdpi.com The presence of CTC in drinking water sources is a growing concern, with studies detecting various antibiotics, including tetracyclines, in both source and finished drinking water. iatp.org

Table 1: Reported Concentrations of Chlortetracycline in Aquatic Environments

| Environmental Matrix | Maximum Concentration |

|---|---|

| Surface Water | 276.3 µg/L acs.org |

| Groundwater | 126.8 µg/L acs.org |

| Wastewater | 1.8 ± 0.5 mg/L acs.org |

| Bottled Drinking Water | 64 ng/L acs.org |

Presence in Agricultural Soils and Sediments

Agricultural soils are a primary sink for chlortetracycline due to the application of manure from treated livestock. mdpi.com Accumulation of CTC in agricultural soils is common, with concentrations frequently ranging from 100 to 1700 μg kg⁻¹. mdpi.com One study detected chlortetracycline in all arable soil and sediment samples analyzed, with concentrations ranging from 3.02 to 203.36 µg kg⁻¹. kjssf.org Another study reported that concentrations of tetracycline (B611298) antibiotics in soils can vary significantly, with CTC concentrations reaching up to 1.08 mg kg⁻¹. mdpi.com

The dissipation of CTC in soil is influenced by various factors, including soil type. Field studies have shown that the half-life of CTC can range from 25 to 34 days in different soil types. oup.com The strong binding affinity of tetracyclines to soil particles can lead to their persistence and accumulation over time. scholaris.ca Sediments in aquatic systems also act as a reservoir for CTC, with studies indicating its presence in these matrices. mdpi.com

Table 2: Reported Concentrations of Chlortetracycline in Soils and Sediments

| Environmental Matrix | Concentration Range |

|---|---|

| Agricultural Soils | 100 - 1700 µg/kg mdpi.com |

| Arable Soil and Sediment | 3.02 - 203.36 µg/kg kjssf.org |

Environmental Fate and Biodegradation Pathways

The environmental fate of chlortetracycline is complex and involves various degradation and transformation processes. While considered "pseudo-persistent" due to continuous environmental input, CTC can be degraded through biotic and abiotic pathways. acs.org

Dissipation Kinetics in Soil and Water Matrices

The dissipation of chlortetracycline in the environment follows different kinetic models depending on the matrix. In soil, the dissipation of CTC has been observed to follow first-order kinetics. scholaris.caresearchgate.net One study found that CTC dissipated relatively quickly in its organic state, becoming undetectable within 15 days of application. researchgate.net However, other research has reported longer half-lives, with one field study estimating the half-life of CTC to be between 25 and 34 days in different agricultural soils. oup.com The dissipation rate can be influenced by factors such as soil composition, water content, and organic matter. researchgate.net

In aquatic systems, the degradation rate of CTC in surface water is generally much higher than in groundwater. This is likely due to the role of photolysis in its degradation. The stability of tetracyclines is also pH-dependent; they are more stable under acidic conditions and degrade faster in alkaline environments.

Microbial Degradation and Identification of Intermediates

Biodegradation is a key process in the removal of chlortetracycline from the environment. researchgate.net Microorganisms can utilize CTC as a carbon and nitrogen source for their growth and metabolism. researchgate.net Several bacterial phyla, including Firmicutes, Proteobacteria, and Bacteroidetes, have been identified as dominant in chlortetracycline-degrading microbial communities. researchgate.net

The degradation of CTC involves the breakdown of its complex four-ring structure. nih.gov Various degradation pathways have been proposed, including ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation. nih.gov Using techniques like liquid chromatography-mass spectrometry (LC/MS/MS), several potential intermediate products of CTC biodegradation have been identified. researchgate.netascelibrary.org For instance, one study identified four potential intermediates during the microbial degradation of CTC. researchgate.net Another study proposed three structures for the by-products of CTC biodegradation by the laccase enzyme from the fungus Trametes versicolor. ascelibrary.org

Influence of Environmental Factors on Biodegradation (e.g., Temperature, Carbon/Nitrogen Sources)

The biodegradation of chlortetracycline is significantly influenced by various environmental factors. Temperature plays a crucial role, with higher temperatures generally accelerating the degradation process. scirp.org For example, one study observed that an increase in temperature favored the biodegradation of CTC by a microbial community. researchgate.net Another study reported that the optimal temperature for the degradation of CTC by laccase was 35.5°C. ascelibrary.org

The availability of external carbon and nitrogen sources can also impact CTC biodegradation. The addition of an external nitrogen source has been shown to enhance the biodegradation of chlortetracycline. researchgate.net In some cases, microorganisms can utilize CTC as the sole source of carbon and nitrogen. researchgate.net The pH of the environment is another critical factor, with the optimal pH for laccase-mediated degradation of CTC being 5.2. ascelibrary.org The presence of other substances, such as metal ions, can also affect the degradation rate of tetracyclines. scirp.org

Ecotoxicological Impact on Non-Target Organisms

Chlortetracycline HCl (CTC) can have significant ecotoxicological impacts on a variety of non-target organisms. Its effects have been observed in aquatic and terrestrial invertebrates, as well as vertebrates, raising concerns about its environmental persistence and potential to disrupt ecosystems.

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Aliivibrio fischeri)

Studies have demonstrated the toxicity of CTC to key aquatic invertebrates. For the water flea, Daphnia magna, a standard model organism in aquatic toxicology, tetracycline, a class of antibiotics that includes CTC, has shown high toxicity. nel.eduresearchgate.net One study determined the 48-hour median effective concentration (EC50), the concentration at which 50% of the daphnids show immobilization, to be 8.16 mg/L for tetracycline. nel.eduresearchgate.net

The bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is also sensitive to CTC. The Microtox assay, which measures the inhibition of light emission from this bacterium, is a common method for assessing the acute toxicity of chemicals. For tetracycline, the EC50 after 30 minutes of exposure was found to be 6.70 mg/L. nel.edu Research on the combined effects of chlortetracycline hydrochloride (CTCC) and oxytetracycline (B609801) hydrochloride (OTCC) on Aliivibrio fischeri showed that both compounds individually exhibit a hormetic effect, characterized by low-concentration stimulation and high-concentration inhibition. mdpi.com The EC50 of CTCC was found to be 4.6 times lower than that of OTCC, indicating higher toxicity. mdpi.com

Interactive Data Table: Ecotoxicity of Tetracyclines to Aquatic Invertebrates

| Organism | Antibiotic | Endpoint | Value (mg/L) | Source |

| Daphnia magna | Tetracycline | 48h EC50 | 8.16 | nel.eduresearchgate.net |

| Aliivibrio fischeri | Tetracycline | 30min EC50 | 6.70 | nel.edu |

| Aliivibrio fischeri | Chlortetracycline HCl (CTCC) | EC50 | - | mdpi.com |

Impact on Terrestrial Invertebrates (e.g., Drosophila melanogaster, Aedes aegypti)

The impact of tetracycline-class antibiotics extends to terrestrial invertebrates. In the context of controlling mosquito-borne diseases, tetracyclines are used to regulate the expression of lethal genes in genetically modified mosquitoes, such as Aedes aegypti. plos.org In the absence of tetracycline in their diet, these engineered mosquitoes express a lethal gene and die, while the presence of tetracycline suppresses this gene, allowing them to develop normally. plos.org This demonstrates a direct molecular interaction and physiological effect of tetracyclines on this insect.

Studies on Aedes aegypti carrying the Wolbachia bacterium, which can help control viral transmission, have shown that exposure to environmentally relevant concentrations of chlortetracycline (5 and 50 µ g/liter ) during their aquatic larval stage can reduce the density of Wolbachia in adult mosquitoes. bioone.org This reduction can, in turn, lead to a breakdown in cytoplasmic incompatibility (CI), a key mechanism for the spread of Wolbachia in mosquito populations. bioone.org

While direct studies on the impact of Chlortetracycline HCl on Drosophila melanogaster were not found in the provided search results, research on other substances like the fungicide chlorothalonil (B1668833) has shown that chronic exposure can reduce larval survival, increase developmental time, and have sublethal effects on reproduction in this model organism. mq.edu.au This highlights the potential for environmental contaminants to adversely affect non-target insect populations.

Transgenerational Immunological Effects in Aquatic Models (e.g., Zebrafish)

Research using the zebrafish (Danio rerio) model has revealed that chronic parental exposure to environmentally relevant concentrations of CTC can lead to transgenerational immunosuppression in their offspring. researchgate.netnih.govacs.orgacs.org This means that the negative effects on the immune system are passed down through multiple generations.

Offspring of CTC-exposed parents exhibited significantly reduced antibacterial activities. researchgate.netnih.govacs.orgacs.org Both the innate and adaptive immune systems of the offspring were suppressed, with notable disturbances in the number and function of important immune cells like macrophages and neutrophils. researchgate.netnih.govacs.org Furthermore, the expression of immune-related genes and the levels of immune indicators such as C3, IgM, and CRP were inhibited in the F1 and F2 generations. researchgate.net These immunological detriments were linked to the nuclear factor-κB (NF-κB) signaling pathway, as the effects could be prevented or lessened by an NF-κB antagonist. researchgate.netnih.govacs.org These findings suggest that CTC in the environment could have long-lasting, multi-generational consequences for fish populations, potentially weakening their defense against pathogens. researchgate.netnih.govacs.org

Interactive Data Table: Transgenerational Effects of CTC on Zebrafish Offspring

| Generation | Parameter | Effect | CTC Concentration (F0 exposure) | Source |

| F1 Larvae | Macrophage Number | Decreased | 10 and 100 µg/L | researchgate.net |

| F1 Larvae | Neutrophil Number | Decreased | 10 and 100 µg/L | researchgate.net |

| F1 Larvae | Immune Gene Expression (C3, IgM, CRP) | Inhibited | 10 and 100 µg/L | researchgate.net |

| F2 Larvae | Macrophage Number | Decreased | 100 µg/L | acs.org |

| F2 Larvae | Neutrophil Number | Not significantly affected | 10 and 100 µg/L | acs.org |

Chlortetracycline’s Influence on Environmental Microbial Ecology

The introduction of CTC into the environment can significantly alter the structure and function of microbial communities, which are fundamental to soil health and nutrient cycling.

Alterations in Soil Bacterial Community Structure and Diversity

The toxicity of CTC to soil bacterial communities is influenced by soil properties. mdpi.com Higher toxicity has been observed in soils with higher pH and silt content, whereas soils with high organic carbon and clay content tend to show decreased toxicity due to the adsorption of the antibiotic. mdpi.com Long-term exposure to high concentrations of CTC can lead to an increase in the tolerance of the soil bacterial community to the antibiotic. researchgate.net The acclimation of microbial communities to CTC can also enhance its biodegradation. researchgate.net Illumina MiSeq sequencing has shown that Firmicutes, Proteobacteria, and Bacteroidetes are the dominant phyla in CTC-degrading bacterial communities. researchgate.net

Effects on Nitrogen Cycling Microorganisms

CTC has been shown to have a significant impact on microorganisms involved in the nitrogen cycle, a critical process for soil fertility. mdpi.comrepec.org In pot experiments with eggplant, CTC significantly reduced the levels of ammonium (B1175870) nitrogen (NH₄⁺–N) and nitrite (B80452) nitrogen (NO₂⁻–N) in the soil. mdpi.comrepec.org Redundancy analysis has highlighted a strong correlation between CTC-induced changes in the soil microbial community and alterations in soil pH, nitrate (B79036) nitrogen (NO₃⁻–N), and nitrite nitrogen (NO₂⁻–N). mdpi.comrepec.org

Some bacteria involved in the nitrogen cycle, such as Rhodoplanes and Cupriavidus, were found to be enriched at a CTC concentration of 10 mg/kg. mdpi.comrepec.org Conversely, other bacteria like Flavisolibacter were reduced at CTC concentrations of 10 and 50 mg/kg. repec.org In wastewater treatment processes, CTC has been shown to inhibit both nitrification and denitrification. researchgate.net Specifically, nitrification was more adversely affected than the anoxic process, with significant inhibition of both processes occurring at CTC concentrations of 50 mg/L or higher. researchgate.net These findings indicate that CTC can disrupt key microbial processes in the nitrogen cycle, potentially impacting nutrient availability in both terrestrial and aquatic ecosystems. researchgate.net

Impact on Microbial Enzyme Activities in Soil

The introduction of Chlortetracycline HCl (CTC) into soil ecosystems, primarily through the application of animal manure, can significantly alter the activity of crucial microbial enzymes that are fundamental to nutrient cycling and soil health. capes.gov.bricm.edu.pl Soil enzymes are sensitive indicators of soil microbial function, and their response to antibiotic contamination can reveal the ecotoxicological impact of these compounds. icm.edu.pl

Research has demonstrated that the effects of CTC on soil enzyme activities are complex, varying with the concentration of the antibiotic, the duration of exposure, and the specific enzyme . unifi.it A microcosm study investigating the impact of CTC at concentrations of 1, 10, and 100 mg/kg of soil over 45 days observed an initial enhancement of enzyme activities on the first day of exposure. capes.gov.br However, this was followed by a significant inhibition that persisted for up to 45 days. capes.gov.br This inhibitory effect was particularly pronounced for dehydrogenase and urease activities, while phosphatase activities were only slightly affected. capes.gov.br

The impact on phosphatase, an enzyme group responsible for mineralizing organic phosphorus, appears to be less consistent. Some studies report a significant decrease in alkaline phosphatase activity in the initial days of CTC exposure, while others note only a slight effect or even a slight positive effect on phosphomonoesterase activity over a longer incubation period. capes.gov.brunifi.itmdpi.com For instance, one study noted that alkaline phosphatase activity was inhibited within the first four days of incubation with CTC. unifi.it In contrast, another 42-day study found no significant antibiotic effect or a slight positive effect on phosphomonoesterase and β-glucosidase activities. mdpi.com

The initial, temporary increase in some enzyme activities might be attributed to a phenomenon where some microorganisms can utilize antibiotics as a carbon source. mdpi.comresearchgate.net However, the subsequent and prolonged inhibition is generally linked to the bacteriostatic or bactericidal effects of CTC, which suppress or kill sensitive microbial populations responsible for producing these enzymes. mdpi.comresearchgate.net

Table 1: Effect of Chlortetracycline (CTC) on Soil Enzyme Activities

| Enzyme | CTC Concentration (mg/kg soil) | Incubation Period | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Dehydrogenase | 1, 10, 100 | 45 days | Initial enhancement (Day 1), then significant inhibition. | capes.gov.br |

| Dehydrogenase | 10, 25, 100 | 21 days | Negative effect. | unifi.it |

| Urease | 1, 10, 100 | 45 days | Significant inhibition. | capes.gov.br |

| Urease | 10, 25, 100 | 21 days | Significant inhibition, especially on Day 1. | unifi.it |

| Urease | up to 2000 | 42 days | Negative effect, particularly at higher doses. | mdpi.com |

| Phosphatase | 1, 10, 100 | 45 days | Slightly affected. | capes.gov.br |

| Alkaline Phosphatase | 10, 25, 100 | 21 days | Inhibited within 1 and 4 days. | unifi.it |

| Phosphomonoesterase | up to 2000 | 42 days | No negative effect or slight positive effect. | mdpi.com |

Selection and Proliferation of Antibiotic Resistance Genes in Environmental Microbiomes

The presence of sub-lethal concentrations of Chlortetracycline HCl in the environment acts as a powerful selective pressure that promotes the evolution and proliferation of antibiotic-resistant bacteria (ARB) and the dissemination of antibiotic resistance genes (ARGs). capes.gov.brtsukuba.ac.jp The introduction of CTC into environments such as agricultural soil, often through manure from treated livestock, creates conditions ripe for the selection of bacteria carrying genes that confer resistance to tetracyclines. frontiersin.orgnih.gov

Tetracycline resistance is a widespread phenomenon, and numerous tetracycline resistance genes have been identified in environmental microbiomes. frontiersin.orgmdpi.com These genes often reside on mobile genetic elements like plasmids and transposons, which can be transferred between different bacterial species, including from environmental bacteria to human pathogens, through horizontal gene transfer. frontiersin.org This poses a significant risk to public health. frontiersin.orgresearchgate.net

Field studies have confirmed the link between CTC use in animal agriculture and the increased abundance of specific ARGs in the environment. For example, a study at a dairy farm where CTC was used prophylactically identified a "core tetracycline resistome" in the cattle's gut microbiome, which included genes such as tet(O), tet(Q), and tet(W). frontiersin.org Other genes like tet(A), tet(M), tet(Y), and tet(X) were also detected. frontiersin.org Crucially, these same genes were found to contaminate the farm's soil through manure application, and some of these ARGs persisted in the field for over three months. frontiersin.org

The application of manure containing CTC and other tetracyclines not only introduces the antibiotics but also a pre-existing reservoir of ARGs into the soil. nih.gov This can lead to an increase in the abundance of ARGs in the soil microbiome and even in the microbiomes associated with plants grown in these soils. nih.gov For instance, research has demonstrated a significant increase in ARGs in the microbiome of lettuce grown in manure-amended soil. nih.gov The consumption of fresh produce containing antibiotic residues and ARGs could represent a potential route of exposure for humans. nih.gov

The persistence of CTC and its associated resistance genes in the soil environment highlights a critical ecological issue. Even as the concentration of the parent antibiotic compound declines, the selected resistance genes can remain within the microbial community, contributing to a growing environmental reservoir of antibiotic resistance. capes.gov.br

Table 2: Tetracycline Resistance Genes Detected in Environments Exposed to Chlortetracycline

| Gene | Detected in | Persistence/Notes | Reference(s) |

|---|---|---|---|

| tet(W) | Cattle excrement, Manure-amended soil | Part of the "core resistome" on the farm; persisted in soil. | frontiersin.org |

| tet(Q) | Cattle excrement, Manure-amended soil | Part of the "core resistome" on the farm. | frontiersin.org |

| tet(M) | Cattle excrement, Manure-amended soil | Occurred occasionally; harbored by Lactobacillus and Clostridium. | frontiersin.org |

| tet(O) | Cattle excrement, Manure-amended soil | Part of the "core resistome" on the farm. | frontiersin.org |

| tet(A) | Cattle excrement, Manure-amended soil | Occurred occasionally; harbored by Shigella. | frontiersin.org |

| tet(Y) | Cattle excrement, Manure-amended soil | Occurred occasionally; harbored by Acinetobacter. | frontiersin.org |

Analytical and Methodological Approaches for Chlortetracycline Hcl Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are paramount for the separation and quantification of Chlortetracycline (B606653) HCl from various sample types.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the determination of Chlortetracycline HCl. lgcstandards.comresearchgate.nettandfonline.com Various HPLC methods have been developed, often utilizing reverse-phase columns (such as C8 and C18) and a range of mobile phases to achieve effective separation and quantification. researchgate.netlgcstandards.comekb.egagriculturejournals.cz

Different detectors can be coupled with HPLC systems for the analysis of CTC, including UV detectors and fluorescence detectors. researchgate.netcaa.go.jpnih.gov For instance, one method for determining CTC in pig solid manure employed a C18 column with a UV detector set at 375 nm. researchgate.net The mobile phase consisted of an isocratic elution of oxalic acid, methanol, and acetonitrile. researchgate.net Another approach for analyzing CTC in medicated feedingstuffs used a C18 column with a diode array detector (DAD) at a wavelength of 390 nm, employing a multistep gradient elution. sciendo.com

The extraction of CTC from complex matrices like pig feces or manure often involves specific solvent mixtures, such as acetone-hydrochloric acid-water, to ensure efficient recovery. researchgate.netoup.com Sample clean-up steps, for example using solid-phase extraction (SPE) with C18 cartridges, are frequently incorporated to remove interfering substances before HPLC analysis. nih.govsciendo.com The validation of these HPLC methods typically demonstrates good linearity, recovery, and precision, with limits of detection (LOD) and quantification (LOQ) suitable for monitoring purposes. researchgate.nettandfonline.com For example, a method for pig solid manure reported an LOD of 0.2 mg.kg-1 and an LOQ of 0.8 mg.kg-1. researchgate.nettandfonline.com

Table 1: Examples of HPLC Methods for Chlortetracycline HCl Analysis

| Matrix | Column | Mobile Phase | Detector | Key Findings |

| Pig Solid Manure | C18 | Isocratic: oxalic acid-methanol-acetonitrile (72:14:14, v/v/v) | UV (375 nm) | LOD: 0.2 mg.kg-1, LOQ: 0.8 mg.kg-1, Recoveries: 92.2%-100.73%. researchgate.net |

| Medicated Feedingstuffs | C18 (Phenomenex) | Multistep gradient elution | DAD (390 nm) | Good linearity (R=0.9981) over 25–2,000 mg/kg, Mean recovery: 93.1%. sciendo.com |

| Pig Faeces | ODS3 (Prodigy) | Isocratic: 4 mM oxalic acid, 4 mM sodium oxalate, 4 mM sodium decane (B31447) sulfonate (66%) and 34% acetonitrile | UV (370 nm) | Lowest limit of quantification: 3.5 mg/kg, Recovery: >90%. oup.com |

| Surface Water | Not specified | Not specified | UV | LOD: 0.115 ng L−1, Recoveries: 81.70% to 96.45%. rsc.org |

| Animal and Fishery Products | Octadecylsilanized silica (B1680970) gel | Imidazole buffer solution/methanol (3:1, v/v) | Fluorometric | Elution time: ~7 minutes. caa.go.jp |

Spectroscopic Methods

Spectroscopic techniques provide valuable information regarding the structure and concentration of Chlortetracycline HCl.

Terahertz Frequency-Domain Spectroscopy (THz-FDS) has emerged as a promising tool for the rapid and non-destructive analysis of Chlortetracycline HCl in environmental samples like soil, chicken, and rice. nih.govresearchgate.net This technique utilizes the unique fingerprint spectra of molecules in the terahertz frequency range. For Chlortetracycline HCl, characteristic absorption peaks have been identified between 0.4 and 1.1 THz, specifically at 0.49, 0.60, 0.76, 0.90, and 1.03 THz. nih.govresearchgate.net

This method allows for the direct analysis of solid samples with minimal preparation. nih.gov Quantitative analysis is often achieved by combining THz-FDS with chemometric models like Partial Least Squares Regression (PLSR), which has shown high correlation coefficients and low errors for predicting CTC concentrations in various environmental matrices. nih.govresearchgate.net

Spectrophotometric methods offer a simple and sensitive approach for the determination of Chlortetracycline HCl. tandfonline.comvjol.info.vn One such method is based on the reduction of ammonium (B1175870) molybdate (B1676688) by tetracyclines in a sulfuric acid medium, resulting in the formation of molybdenum blue, which can be measured spectrophotometrically. tandfonline.com Another method involves the complexation of CTC with iron(III) in an acidic solution, forming a brown complex that can be monitored at 423 nm. nih.govjfda-online.com These assays have been successfully applied to pharmaceutical formulations and demonstrate good adherence to Beer's law within specific concentration ranges. tandfonline.comjfda-online.com For instance, a molybdenum blue method showed that Beer's law was obeyed up to 18 μg/ml for Chlortetracycline HCl. tandfonline.com

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural characterization of Chlortetracycline HCl. mt.commdpi.com It provides a molecular fingerprint by identifying the vibrational modes of the functional groups present in the molecule. mt.com The FTIR spectrum of pure CTC shows characteristic absorption bands corresponding to N-H, C=O, and C-H stretching and bending vibrations. mdpi.com

FTIR is particularly useful for studying the interactions between CTC and other substances, such as polymers in solid dispersions. mdpi.com Changes in the position and intensity of the absorption peaks can indicate the formation of new interactions, like hydrogen bonds, between the drug and the carrier material. mdpi.com Attenuated Total Reflection (ATR)-FTIR is a common sampling technique used for this purpose. lgcstandards.com

Spectrophotometric Assays

Thermal Analysis Techniques

Thermal analysis techniques are employed to investigate the thermal stability and decomposition behavior of Chlortetracycline HCl. researchgate.netresearchgate.net These methods provide critical information about the physical and chemical changes that occur as the compound is subjected to controlled temperature programs. measurlabs.com

Key thermal analysis techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.netsrce.hrresearchgate.net TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and the release of volatile products like hydrochloric acid and water. researchgate.netresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points and other thermal transitions. researchgate.netsigma-hse.com However, for CTC, the melting point can be interfered with by subsequent exothermic decomposition events. researchgate.net Studies have shown that the thermal decomposition of CTC involves multiple steps. researchgate.net The combination of TGA with FTIR (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition, which for CTC include hydrochloric acid, water, isocyanic acid, and dimethylamine. researchgate.net

Table 2: Thermal Analysis Data for Chlortetracycline HCl

| Technique | Parameter | Observation |

| TGA-DTA | Decomposition | Multiple decomposition steps observed. researchgate.net |

| DSC | Melting Point | Interfered by consecutive exothermic decomposition events. researchgate.net |

| TGA-FTIR | Evolved Gases | Hydrochloric acid, water, isocyanic acid, dimethylamine, methane, ammonia, carbon dioxide. researchgate.net |

Differential Scanning Calorimetry (DSC) for Material Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is a pivotal tool in pharmaceutical sciences for characterizing the physical and chemical properties of active pharmaceutical ingredients and their formulations. biomedres.us In the context of Chlortetracycline HCl, DSC is primarily utilized to investigate its thermal stability, melting behavior, and interactions with excipients in various formulations. researchgate.netmdpi.com

Research has shown that the thermal behavior of Chlortetracycline HCl can be complex, with its melting process occurring just before thermal decomposition. researchgate.net Studies on the related tetracycline (B611298) hydrochloride have indicated a melting point in the range of 217.5°C to 223°C, which is immediately followed by an exothermic peak indicating decomposition. researchgate.net For Chlortetracycline HCl powder, a distinct endothermic peak has been observed at 32.7°C in one study. mdpi.com

A significant application of DSC in Chlortetracycline HCl research is the characterization of solid dispersions designed to enhance its solubility and dissolution rate. researchgate.net In a study investigating solid dispersions of Chlortetracycline HCl with various polymers, DSC was instrumental in demonstrating the transition of the drug from a crystalline to an amorphous state. mdpi.comresearchgate.net The disappearance of the sharp endothermic peak of the crystalline drug in the DSC thermograms of the solid dispersions indicates this change in physical state, which is crucial for improving bioavailability. mdpi.com

For instance, in a physical mixture of Chlortetracycline HCl and Povidone K30 (PVPK30), a sharp exothermic peak was noted at 249.8 °C, suggesting a crystalline form. mdpi.com However, in the solid dispersion, this peak was absent, confirming the amorphous nature of Chlortetracycline HCl within the polymer matrix. mdpi.com

Table 1: DSC Thermal Events for Chlortetracycline HCl and Related Formulations

| Material | Thermal Event | Temperature (°C) | Enthalpy (ΔH) (J/g) | Reference |

|---|---|---|---|---|

| Chlortetracycline HCl Powder | Endothermic Peak | 32.7 | N/A | mdpi.com |

| Tetracycline HCl | Endothermic Peak (Melting) | ~217.5 | N/A | researchgate.net |

| Tetracycline HCl | Exothermic Peak (Decomposition) | 228 | N/A | researchgate.net |

| Chlortetracycline HCl / PVPK30 Physical Mixture | Exothermic Peak | 249.8 | -20.17 | mdpi.com |

Microbiological Assays for Susceptibility and Resistance Profiling

Microbiological assays are fundamental in determining the potency and effectiveness of antibiotics like Chlortetracycline HCl. toku-e.com These assays are used for in-vitro antimicrobial susceptibility testing (AST) to establish the minimum inhibitory concentration (MIC) of the antibiotic against various bacterial isolates. toku-e.com The results from these tests are crucial for understanding the spectrum of activity and for monitoring the development of bacterial resistance. researchgate.netresearchgate.net

Several methods are employed for the microbiological assay of Chlortetracycline HCl. The turbidimetric method, which measures the turbidity of a bacterial culture in the presence of the antibiotic, is a common approach. nih.govnih.gov A rapid automated turbidimetric assay has been developed using Leuconostoc mesenteroides as the test organism for determining Chlortetracycline HCl concentrations in animal feeds. nih.gov This method offers modifications with varying sensitivities and incubation times, with one modification having a sensitivity of 0.01 μ g/assay tube after a 3.5-hour incubation. nih.gov

Agar (B569324) diffusion methods, such as the plate assay, are also widely used. oup.com In this technique, the antibiotic diffuses from a disc or well into an agar medium inoculated with a test bacterium, creating a zone of inhibition. The size of this zone is proportional to the antibiotic's concentration and its effectiveness against the organism. Bacillus cereus is a commonly used test organism for the plate assay of Chlortetracycline HCl. oup.com For detecting tetracycline residues in milk, a bioassay using Bacillus megaterium with chloramphenicol (B1208) has been developed as part of a five-assay microbiological system. toku-e.com

The antimicrobial activity of Chlortetracycline HCl has been evaluated against a broad spectrum of Gram-positive and Gram-negative bacteria. toku-e.comselleckchem.com The MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are key indicators of its potency. inchem.org Research has established MIC values for Chlortetracycline HCl against various clinically relevant bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Chlortetracycline HCl against Various Bacteria

| Bacterial Species | MIC (mg/L or µg/mL) | Reference |

|---|---|---|

| Streptococcus pyogenes | 0.292 | selleckchem.com |

| Diplococcus pneumoniae | 0.098 | selleckchem.com |

| Bacillus subtilis | 0.15 - 0.195 | selleckchem.com |

| Streptococcus faecalis | 0.3 | selleckchem.com |

| Mycobacterium ranae | 0.3 | selleckchem.com |

| Staphylococcus aureus | 0.19 | inchem.org |

| Micrococcus | 17 | toku-e.comtoku-e.com |

| Escherichia coli (animal and human origin) | 2 (MIC50) | inchem.org |

Veterinary Research Perspectives and Antimicrobial Stewardship

Chlortetracycline (B606653) in Animal Health Research

Chlortetracycline (CTC) has been a subject of extensive research in veterinary medicine, primarily focusing on its efficacy against bacterial pathogens and its broader impacts on animal health and the microbiome.

Role in Controlling Specific Bacterial Infections in Livestock Models

Chlortetracycline has demonstrated efficacy in controlling a range of bacterial infections in livestock. In cattle, it is indicated for the control of active infections of Anaplasma marginale, the causative agent of anaplasmosis, and for managing shipping fever (bacterial pneumonia) caused by Pasteurella species. frontiersin.orgresearchgate.net Research has shown that oral administration of CTC can clear persistent A. marginale infections in steers. researchgate.net A study on young cattle arriving at feedlots found that a five-day in-feed treatment with CTC significantly reduced morbidity compared to untreated controls. univet.ie While over 25% of control cattle required therapeutic treatment for illnesses, only 1.3% of the CTC-treated group needed such interventions. univet.ie

In swine, CTC has been shown to be effective against respiratory diseases. In a challenge study with Pasteurella multocida, pigs fed CTC had lung lesion scores reduced by 54% compared to control groups. thepigsite.com Furthermore, studies on lambs with naturally occurring diarrhea caused by E. coli showed that chlortetracycline rumen-protected granules were effective in treatment. frontiersin.org A study in fish also noted that Chlortetracycline was used against bacterial diseases, although with a reported 40% disease recovery rate in the specific cases observed. bdvets.org

Research Findings on Chlortetracycline Efficacy in Livestock

| Livestock Model | Bacterial Infection/Disease | Key Research Finding | Citation |

|---|---|---|---|

| Cattle (Steers) | Anaplasmosis (Anaplasma marginale) | Oral CTC treatment cleared persistent infections. | researchgate.net |

| Cattle (Young) | Shipping Fever (Pasteurella spp.) / General Morbidity | In-feed CTC for 5 days reduced morbidity from >25% in controls to 1.3% in the treated group. | univet.ie |

| Swine | Pneumonia (Pasteurella multocida) | CTC-fed pigs showed a 54% reduction in lung lesion scores compared to controls. | thepigsite.com |

| Lambs | Diarrhea (E. coli) | Rumen-protected CTC granules effectively treated diarrhea. | frontiersin.org |

Influence on Animal Gut Microbiota and Resistance Development

The administration of Chlortetracycline has a significant influence on the composition and function of the animal gut microbiota, which can lead to the development of antimicrobial resistance. A long-term study in pigs fed CTC revealed a significant reduction in the diversity of the gut microbiota and alterations in its structure. nih.gov This study also identified 23 differentially abundant metabolites, indicating changes in metabolic pathways such as the TCA cycle and pyruvate (B1213749) metabolism. nih.gov Another study in swine found that a diet containing CTC, sulfamethazine, and penicillin led to an increase in Proteobacteria, driven by a rise in Escherichia coli populations, after 14 days of treatment. pnas.org

The use of CTC is also associated with an increased abundance and diversity of antibiotic resistance genes (ARGs) in the gut microbiome. pnas.org In pigs, the abundance of tetracycline (B611298) resistance genes increased significantly with long-term CTC use and was positively correlated with CTC residues in feces. nih.gov Research in feedlot cattle demonstrated that those fed CTC had a significant increase in the relative abundance of tetracycline resistance genes. asm.org Interestingly, this study also noted an increase in an AMR class not administered during the study, suggesting potential co-selection of resistance genes. asm.org A study investigating the effects of in-feed CTC on beef cattle found a temporary increase in tetracycline-resistant E. coli in both fecal and pen surface samples. univet.ie However, this study also suggested that other factors beyond CTC administration contributed more significantly to the long-term prevalence of antimicrobial-resistant E. coli. univet.ie

Pharmacokinetic Research in Non-Clinical Animal Models

Pharmacokinetic studies in various animal models have been crucial in understanding the absorption, distribution, metabolism, and excretion of Chlortetracycline.

Investigation of Drug Disposition and Excretion Pathways

Chlortetracycline is moderately absorbed from the intestinal tract and is primarily excreted in an unchanged form or as microbiologically less active metabolites. fao.org The primary routes of elimination are through urine and feces. fao.orgmdpi.com After oral administration, the majority of CTC is excreted in the feces, whereas intravenous administration leads to a higher proportion of urinary excretion. fao.org In rats given oral CTC, approximately 7% of the dose was excreted in urine and 40% in feces within 72 hours. inchem.org Studies in rats with ligated bile ducts confirmed that biliary excretion is a significant pathway. inchem.org In turkeys, CTC was rapidly removed from the blood and excreted via the bile, with a peak bile-to-plasma concentration ratio of 254:1 at 2 hours post-intravenous administration. fao.org

Research in laying hens identified 6-iso-CTC and 4-epi-6-iso-CTC as the main metabolites of CTC found in eggs. nih.gov These metabolites accumulate in eggs, reaching a plateau after about three days of medication. nih.gov It is not definitively known if these are products of metabolism or chemical degradation. nih.gov

Chlortetracycline Excretion Pathways in Animal Models

| Animal Model | Administration Route | Primary Excretion Pathway(s) | Key Finding | Citation |

|---|---|---|---|---|

| General | Oral | Feces | Orally administered CTC is primarily excreted in the feces. | fao.org |

| General | Intravenous | Urine | Urinary excretion predominates after IV administration. | fao.org |

| Rats | Oral | Feces and Urine | 40% of the dose was recovered in feces and 7% in urine over 72 hours. | inchem.org |

| Turkeys | Intravenous | Bile | Rapid excretion via bile with a high bile-to-plasma concentration ratio. | fao.org |

| Laying Hens | Oral | Eggs (as metabolites) | Principal metabolites 6-iso-CTC and 4-epi-6-iso-CTC accumulate in eggs. | nih.gov |

Factors Affecting Bioavailability (e.g., Chelation with Divalent Cations)

The oral bioavailability of Chlortetracycline is generally low and can be highly variable, influenced by several factors. nih.gov In non-fasted animals, the oral bioavailability of CTC has been reported as 37% in calves, between 6% and 25% in pigs, and between 1% and 18% in chickens. nih.gov

A significant factor affecting the absorption and bioavailability of tetracyclines, including CTC, is chelation with polyvalent metallic cations. nih.govopenbiochemistryjournal.com Divalent and trivalent cations such as calcium, magnesium, aluminum, and iron can form insoluble chelates with CTC, which reduces its absorption from the gastrointestinal tract. inchem.orgopenbiochemistryjournal.com This is why the presence of milk products or certain mineral supplements can impair the absorption of tetracyclines. inchem.org The presence of feed in the gastrointestinal tract can also impact bioavailability. conicet.gov.ar Fasting has been shown to increase the bioavailability of tetracyclines in pigs. conicet.gov.ar

Research on Antimicrobial Resistance Mitigation Strategies in Veterinary Settings

Addressing the development of antimicrobial resistance associated with Chlortetracycline use is a key focus of antimicrobial stewardship in veterinary medicine. Research has explored various strategies to mitigate this issue. One proposed strategy is the implementation of "resistance withdrawal periods" following antimicrobial treatment in livestock. frontiersin.org A mathematical modeling study suggested that for the proportion of resistant E. coli in beef steers to return to pre-treatment levels, withdrawal periods substantially longer than the current drug-residue-based periods would be necessary. frontiersin.org

Antimicrobial stewardship programs that include training for producers on prudent antibiotic use have also been shown to be effective. nih.govmdpi.com A study involving calf producers demonstrated that such training led to a 50% reduction in the antimicrobial dosing rate on intervention farms compared to control farms. nih.gov These strategies, as part of a "One Health" approach, are crucial for preserving the efficacy of important antimicrobials like Chlortetracycline. mdpi.commdpi.com

Exploring Alternatives to Traditional Antimicrobial Use

The increasing concern over antimicrobial resistance has spurred significant research into alternatives to traditional antibiotics like Chlortetracycline HCl in veterinary medicine. The primary goals of these alternatives are to prevent disease and promote growth, functions that have historically been fulfilled by subtherapeutic antibiotic use. mdpi.com These alternatives can be broadly categorized and are being explored for their potential to reduce the reliance on medically important antimicrobials.

A variety of non-antibiotic alternatives are under investigation and in use, including:

Probiotics and Prebiotics: These are live microorganisms and substrates that encourage the growth of beneficial gut bacteria, respectively. pew.org Microecological preparations, which include Lactobacillus strains, Bacillus species, and yeast derivatives, are considered promising due to their high safety profile and beneficial biological functions. mdpi.com

Enzyme Preparations: These can improve feed digestibility and nutrient absorption, which can in turn enhance animal growth and health. mdpi.com However, the effectiveness of in-feed enzymes can be variable, particularly in animals like swine where high gut acidity can inactivate them. pew.org

Plant Extracts and Essential Oils: These natural compounds have demonstrated antimicrobial properties and can be effective in disease prevention and treatment without known toxic side effects. mdpi.com

Acidifiers: These are used to lower the pH in the gastrointestinal tract, creating an environment less favorable for pathogenic bacteria. mdpi.com

Antimicrobial Peptides: These are naturally occurring or synthetic molecules that exhibit broad-spectrum antimicrobial activity. mdpi.com

Vaccines: Vaccines are a cornerstone of disease prevention and are among the most widely used and promising alternatives to antibiotics. pew.org

While many of these alternatives show promise, their efficacy can be inconsistent across different livestock operations and can be influenced by factors such as herd health status, weather, and feed composition. pew.org Further research is needed to standardize efficacy evaluation and assess their economic feasibility on a commercial scale. mdpi.com

Understanding Resistance Gene Transfer in Agricultural Environments

The use of antibiotics such as chlortetracycline in agriculture is a significant factor in the proliferation of antibiotic-resistant bacteria and the dissemination of antibiotic resistance genes (ARGs) in the environment. researchgate.netmdpi.com These genes can be transferred between different bacteria, including from non-pathogenic to pathogenic species, through a process called horizontal gene transfer (HGT). mdpi.comfao.org

Mechanisms of Gene Transfer:

The primary mechanisms of HGT that contribute to the spread of resistance are:

Conjugation: Transfer of genetic material, often plasmids carrying ARGs, through direct cell-to-cell contact. mdpi.com

Transduction: Transfer of bacterial DNA, including ARGs, from one bacterium to another via bacteriophages (viruses that infect bacteria). mdpi.com

Transformation: Uptake of naked DNA from the environment by bacteria. mdpi.com

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons play a crucial role in facilitating the movement of ARGs within and between bacterial populations. mdpi.comfrontiersin.org

Environmental Reservoirs and Hotspots: